REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH:3]12[O:8][CH:7]1[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]2>C(OC(C)C)(C)C>[OH:8][CH:3]1[CH:7]([NH:2][CH3:1])[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1
|
Name
|
|
Quantity
|
812 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C12CN(CC2O1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred until complete
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess methylamine was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
To the residue obtained
|
Type
|
STIRRING
|
Details
|
the mixture stirred for about 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CN(CC1NC)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH:3]12[O:8][CH:7]1[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]2>C(OC(C)C)(C)C>[OH:8][CH:3]1[CH:7]([NH:2][CH3:1])[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1
|
Name
|
|
Quantity
|
812 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C12CN(CC2O1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred until complete
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess methylamine was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
To the residue obtained
|
Type
|
STIRRING
|
Details
|
the mixture stirred for about 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CN(CC1NC)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH:3]12[O:8][CH:7]1[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]2>C(OC(C)C)(C)C>[OH:8][CH:3]1[CH:7]([NH:2][CH3:1])[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1
|
Name
|
|
Quantity
|
812 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C12CN(CC2O1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred until complete
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess methylamine was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
To the residue obtained
|
Type
|
STIRRING
|
Details
|
the mixture stirred for about 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CN(CC1NC)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |